1-Phenyl-4-(piperidin-3-yl)piperazine

Sigma-1 receptor Neuropharmacology Ligand binding

Procure 1-Phenyl-4-(piperidin-3-yl)piperazine for its unique dual piperidine-piperazine scaffold, which delivers high sigma-1 affinity (Ki=3.2 nM) comparable to haloperidol and >5-fold D3 over D2 selectivity. This privileged heterocycle exhibits selective cytotoxicity against DU145 prostate cancer cells and offers a free NH group for rapid derivatization via amidation or reductive amination. Ideal for SAR libraries, CNS-targeted probe development, and anticancer lead optimization. Do not substitute with simpler phenylpiperazines; the piperidin-3-yl conformational constraint is essential for target selectivity and assay reproducibility.

Molecular Formula C15H23N3
Molecular Weight 245.37
CAS No. 1047327-51-4
Cat. No. B2831711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(piperidin-3-yl)piperazine
CAS1047327-51-4
Molecular FormulaC15H23N3
Molecular Weight245.37
Structural Identifiers
SMILESC1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C15H23N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h1-3,5-6,15-16H,4,7-13H2
InChIKeyGYOZHHAQYIBVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-4-(piperidin-3-yl)piperazine (CAS 1047327-51-4): Structural and Pharmacological Overview for Scientific Procurement


1-Phenyl-4-(piperidin-3-yl)piperazine is a heterocyclic compound incorporating both piperidine and piperazine moieties . The molecule is of interest in medicinal chemistry due to the dual presence of a phenyl-substituted piperazine ring and a piperidin-3-yl group, which offers a versatile scaffold for further functionalization [1]. The compound's structure is characterized by a piperazine ring that adopts a stable chair conformation, as determined by single-crystal X-ray structural analysis [2]. Preliminary cytotoxic assays have demonstrated that this compound exhibits strong and selective inhibitory activity against DU145 prostate cancer cells [2].

Why Substituting 1-Phenyl-4-(piperidin-3-yl)piperazine with Generic Piperazine Analogs Fails in Research Applications


Substituting 1-Phenyl-4-(piperidin-3-yl)piperazine with simpler piperazine analogs such as 1-phenylpiperazine, 1-benzylpiperazine, or 1-(2-pyrimidyl)piperazine is not recommended due to significant differences in receptor binding profiles and functional selectivity [1]. The presence of the piperidin-3-yl group in this compound introduces a unique conformational constraint and a tertiary amine that can dramatically alter affinity and selectivity for sigma receptors and other neurotransmitter targets [2]. Generic substitution can lead to unpredictable or contradictory results in biological assays, as the binding affinities of phenylpiperazine derivatives can vary by orders of magnitude even with minor structural changes [3].

Quantitative Differentiation Evidence for 1-Phenyl-4-(piperidin-3-yl)piperazine versus Closest Analogs


1-Phenyl-4-(piperidin-3-yl)piperazine Exhibits Potent Sigma-1 Receptor Affinity Compared to Unsubstituted Piperazines

1-Phenyl-4-(piperidin-3-yl)piperazine demonstrates high binding affinity at the sigma-1 receptor (S1R), with a Ki value comparable to the reference compound haloperidol [1]. In contrast, unsubstituted piperazine derivatives such as 1-phenylpiperazine exhibit significantly lower affinity for S1R, with Ki values often exceeding 10 μM [2]. The piperidin-3-yl substituent is critical for achieving nanomolar affinity.

Sigma-1 receptor Neuropharmacology Ligand binding

Enhanced Dopamine D3 Receptor Selectivity Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine versus Haloperidol

1-Phenyl-4-(piperidin-3-yl)piperazine exhibits a favorable selectivity profile for the dopamine D3 receptor over the D2 receptor, with a D3 Ki of 249 nM and a D2 Ki of >1,430 nM [1]. This contrasts with haloperidol, a first-generation antipsychotic that shows high affinity for both D2 and sigma receptors, leading to significant off-target effects [2].

Dopamine D3 receptor Antipsychotic Selectivity

1-Phenyl-4-(piperidin-3-yl)piperazine Demonstrates Selective Cytotoxicity Against DU145 Prostate Cancer Cells

In preliminary cytotoxic assays, 1-Phenyl-4-(piperidin-3-yl)piperazine exhibited strong and selective inhibitory activity against DU145 prostate cancer cells [1]. While specific IC50 values are not reported in the abstract, the compound was identified as the title compound in a study focused on single-crystal X-ray structural analysis and cytotoxic evaluation.

Prostate cancer DU145 Cytotoxicity

Optimal Research and Industrial Applications for 1-Phenyl-4-(piperidin-3-yl)piperazine Based on Quantitative Evidence


Sigma-1 Receptor Ligand Development for Neuropsychiatric Disorders

1-Phenyl-4-(piperidin-3-yl)piperazine is a privileged starting point for the development of selective sigma-1 receptor agonists or antagonists due to its high affinity (Ki = 3.2 nM) comparable to haloperidol [1]. Researchers can use this scaffold to synthesize libraries of derivatives for structure-activity relationship (SAR) studies aimed at improving blood-brain barrier permeability and reducing off-target binding.

Dopamine D3 Receptor Tool Compound for Antipsychotic Drug Discovery

The compound's >5-fold selectivity for the dopamine D3 receptor over D2 (Ki D3 = 249 nM vs. Ki D2 > 1,430 nM) makes it a suitable tool for probing D3-mediated signaling pathways [2]. It can serve as a reference ligand in binding assays or as a lead for optimizing D3-selective antipsychotic candidates with potentially fewer extrapyramidal side effects.

Anticancer Lead Scaffold Targeting DU145 Prostate Cancer Cells

The selective inhibitory activity of 1-Phenyl-4-(piperidin-3-yl)piperazine against DU145 prostate cancer cells warrants its use as a scaffold for developing novel anticancer agents [3]. Medicinal chemists can explore substitutions on the phenyl ring or the piperidine nitrogen to enhance potency and understand the mechanism of cytotoxicity.

Building Block for Heterocyclic Compound Libraries

The presence of both a piperazine and a piperidine ring with a free NH group allows for easy derivatization through amide bond formation, alkylation, or reductive amination [4]. This compound is an ideal building block for generating diverse libraries for high-throughput screening campaigns across multiple therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-4-(piperidin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.